2-(Cyanomethyl)-4-chlorobenzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyanomethyl)-4-chlorobenzimidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities, including antiviral, antifungal, and anticancer properties
Mechanism of Action
Target of Action
It is known that similar compounds play a significant role in the suzuki–miyaura cross-coupling reaction , which is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
It is suggested that it may participate in electronically divergent processes with a metal catalyst in the suzuki–miyaura coupling reaction . This reaction involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
It is known that similar compounds are involved in the suzuki–miyaura coupling reaction , which is a key process in organic synthesis. This reaction is part of larger biochemical pathways that lead to the formation of complex organic compounds .
Pharmacokinetics
It is suggested that similar compounds have favorable adme properties , which could impact their bioavailability and potential as therapeutic agents .
Result of Action
It is known that similar compounds can induce systemic acquired resistance (sar) in plants , which is a defense system against a broad range of pathogens .
Action Environment
It is known that similar compounds can induce plant defense mechanisms, suggesting that their action may be influenced by environmental factors such as the presence of pathogens .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyanomethyl)-4-chlorobenzimidazole typically involves the reaction of 4-chlorobenzimidazole with cyanomethylating agents. One common method is the reaction of 4-chlorobenzimidazole with cyanomethyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Cyanomethyl)-4-chlorobenzimidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.
Reduction: The cyano group can be reduced to form primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, sodium ethoxide, and primary amines are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzimidazoles with various functional groups.
Oxidation: Carboxylic acids or amides.
Reduction: Primary amines.
Scientific Research Applications
2-(Cyanomethyl)-4-chlorobenzimidazole has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-(Cyanomethyl)-benzimidazole: Lacks the chlorine atom, resulting in different reactivity and biological activity.
4-Chlorobenzimidazole: Lacks the cyano group, affecting its chemical properties and applications.
2-(Cyanomethyl)-4-methylbenzimidazole: The methyl group alters its steric and electronic properties compared to the chlorine atom.
Uniqueness
2-(Cyanomethyl)-4-chlorobenzimidazole is unique due to the presence of both the cyano group and chlorine atom, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound in various fields of research and industry .
Properties
IUPAC Name |
2-(4-chloro-1H-benzimidazol-2-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3/c10-6-2-1-3-7-9(6)13-8(12-7)4-5-11/h1-3H,4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DALSHDJJJIBPSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(N2)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.